1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride
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Overview
Description
1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a phenylbutenyl group attached to the piperazine ring, making it a unique and valuable molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride typically involves the reaction of piperazine with 4-phenylbut-3-en-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylbutenyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the phenylbutenyl group can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects .
Comparison with Similar Compounds
Piperazine: The parent compound, widely used in medicinal chemistry.
1-Benzylpiperazine: Known for its stimulant properties.
1-(2-Phenylethyl)piperazine: Studied for its potential antidepressant effects.
Uniqueness: 1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride is unique due to the presence of the phenylbutenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C14H21ClN2 |
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Molecular Weight |
252.78 g/mol |
IUPAC Name |
1-(4-phenylbut-3-enyl)piperazine;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16;/h1-4,6-8,15H,5,9-13H2;1H |
InChI Key |
RCBTXJVJVXPUSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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